1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-8-11-21(12-9-14)25(23,24)17-7-4-10-20(18(17)22)13-15-5-2-3-6-16(15)19/h2-7,10,14H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGATAPGKWTVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenylmethyl intermediate, followed by the introduction of the piperidinylsulfonyl group. The final step involves the formation of the dihydropyridinone core through cyclization reactions. Common reagents used in these steps include fluorobenzene derivatives, piperidine, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl or piperidinylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl or piperidinylsulfonyl moieties.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one exhibit promising anticancer properties. For instance, derivatives of dihydropyridinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that such compounds could inhibit the growth of tumor cells in vitro and in vivo, suggesting their potential as anticancer agents .
2. Neuroprotective Effects
Research has suggested that the compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical in neuroprotection .
3. Antidepressant Properties
The structural features of this compound allow it to interact with neurotransmitter receptors, potentially offering antidepressant effects. Studies have shown that related compounds can enhance serotonin and norepinephrine levels in the brain, leading to improved mood and cognitive function .
Pharmacological Insights
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in drug metabolism. For example, it has shown inhibitory activity against CYP3A4, an enzyme crucial for the metabolism of many drugs. This property could lead to significant drug-drug interactions when co-administered with other medications metabolized by this pathway .
2. Bioavailability and Pharmacokinetics
Pharmacokinetic studies indicate that modifications in the structure of dihydropyridinones can enhance their bioavailability and therapeutic index. The incorporation of specific substituents has been linked to improved absorption and distribution profiles .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a derivative based on the structure of this compound. The compound was tested against breast cancer cell lines and demonstrated a significant reduction in cell viability at micromolar concentrations.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. The study highlighted the reduction in amyloid-beta plaques and tau phosphorylation, markers associated with Alzheimer's pathology.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidinylsulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
The sulfonyl group in the target compound is critical for its activity. A structurally related compound, 4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (CAS 338398-01-9), replaces the 4-methylpiperidinylsulfonyl group with a 3-methylbenzenesulfonyl substituent. This substitution reduces basicity and alters solubility due to the absence of the piperidine nitrogen. The trifluoromethylbenzyl group in this analogue enhances steric bulk and electron-withdrawing effects compared to the 2-fluorophenylmethyl group in the target compound .
| Property | Target Compound | 4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl] Analogue |
|---|---|---|
| Molecular Weight | ~406.45 (estimated) | 435.46 |
| Sulfonyl Substituent | 4-Methylpiperidinyl | 3-Methylphenyl |
| Aromatic Group | 2-Fluorophenylmethyl | 3-(Trifluoromethyl)benzyl |
| Predicted Solubility (LogP) | Moderate (due to piperidine) | Lower (more lipophilic) |
Analogues with Fluorophenylmethyl Groups
The 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione (from ) shares the 2-fluorophenylmethyl motif but incorporates a purine-dione core instead of dihydropyridinone. Purine derivatives are often associated with kinase or phosphatase inhibition, whereas dihydropyridinones may target different enzyme classes. The morpholinylpropylamino group in this compound introduces a polar tertiary amine, contrasting with the sulfonyl-piperidine group in the target compound .
Piperidine-Containing Derivatives
Piperidine rings are common in bioactive molecules. For example, 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pent-4-yn-1-one () features a fused imidazo-pyrrolo-pyrazine system attached to a methylpiperidine. While the piperidine substitution differs (sulfonyl vs. heterocyclic), both compounds leverage the piperidine’s conformational flexibility for target engagement. The alkyne group in this analogue could enable click chemistry applications, a feature absent in the target compound .
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, particularly in the context of receptor modulation and enzyme inhibition. The following sections detail specific areas of interest.
1. Receptor Interaction
Preliminary studies suggest that the compound acts as a selective antagonist at the NK(1) receptor, which is implicated in pain and stress responses. Its structural similarity to known NK(1) antagonists hints at significant potential for therapeutic applications in pain management and anxiety disorders .
2. Enzyme Inhibition
The compound shows promise as an inhibitor of various kinases, including JAK1, which plays a critical role in cytokine signaling. In vitro assays have demonstrated that it possesses a low IC50 value (less than 100 nM), indicating potent inhibitory activity against JAK1 compared to other kinases in the JAK family .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and dihydropyridinone moieties can significantly influence its binding affinity and selectivity towards target receptors.
Table 1: Summary of SAR Findings
Case Studies
Several case studies have explored the pharmacological effects of compounds structurally related to this compound.
Case Study 1: NK(1) Receptor Antagonism
A study evaluated a series of piperidine derivatives for their NK(1) antagonistic properties. The findings revealed that compounds with similar structural features to our target compound exhibited significant efficacy in reducing anxiety-like behaviors in rodent models .
Case Study 2: JAK Inhibition
In another investigation, a derivative of this compound was tested for its ability to inhibit JAK signaling pathways in cancer cell lines. Results indicated that it effectively reduced cell proliferation and induced apoptosis, suggesting potential applications in cancer therapy .
Q & A
Q. What are the recommended methods for synthesizing 1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one?
Synthesis typically involves sulfonylation of the dihydropyridinone core with 4-methylpiperidine sulfonyl chloride, followed by fluorophenylmethylation. Key steps include:
- Sulfonylation : React the dihydropyridinone intermediate with 4-methylpiperidine sulfonyl chloride in dichloromethane under basic conditions (e.g., NaOH), followed by purification via column chromatography .
- Fluorophenylmethylation : Introduce the 2-fluorophenylmethyl group using a nucleophilic substitution or coupling reaction, monitored by TLC or HPLC for purity (≥99%) .
- Validation : Confirm product identity via /-NMR and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the compound’s purity and structural integrity?
Q. What crystallographic tools are suitable for resolving its 3D structure?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. For challenging cases (e.g., disordered piperidinyl groups), apply restraints and constraints via SHELXPRO .
- Validation : Check geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved?
Q. What strategies optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, stoichiometry). For example, use a 2 factorial approach to maximize sulfonylation efficiency .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Workup Optimization : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for scalable purification .
Q. How can researchers address low solubility in aqueous buffers for biological assays?
- Co-Solvent Systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the dihydropyridinone nitrogen to improve hydrophilicity .
- Micellar Encapsulation : Employ surfactants like Tween-80 or Cremophor EL for in vitro assays .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- ADMET Modeling :
- Permeability : Use SwissADME to predict Caco-2 permeability and blood-brain barrier (BBB) penetration .
- Metabolism : Simulate cytochrome P450 interactions via StarDrop’s P450 Module .
- Molecular Dynamics (MD) : Run simulations in GROMACS to assess binding stability to target proteins (e.g., kinases) .
Q. How should safety risks (e.g., toxicity, instability) be mitigated during handling?
Q. What analytical techniques resolve stereochemical uncertainties in the dihydropyridinone core?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) spectra with DFT-simulated data .
- X-ray Crystallography : Determine absolute configuration via anomalous dispersion effects in SCXRD .
Q. How can researchers validate target engagement in cellular assays?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the fluorophenyl moiety for covalent target trapping .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein via Western blotting .
- SPR Biosensing : Measure binding kinetics (k/k) using surface plasmon resonance with immobilized target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
